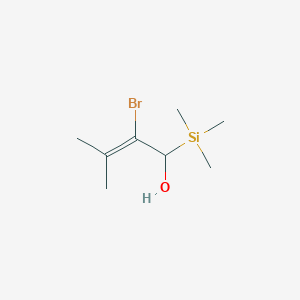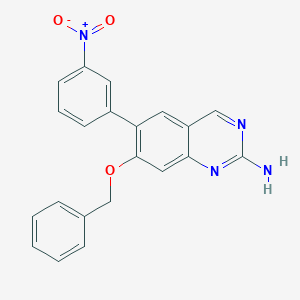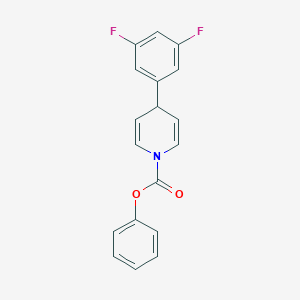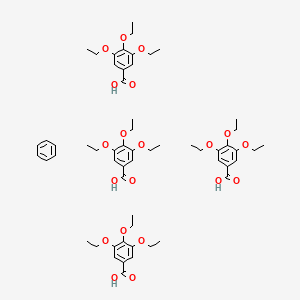
Methyl 16-phenylhexadec-13-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 16-phenylhexadec-13-enoate: is an organic compound with the molecular formula C23H36O2. It is an ester formed from the reaction of methanol and 16-phenylhexadec-13-enoic acid. This compound is of interest due to its unique structure, which includes a long hydrocarbon chain with a phenyl group and a double bond, making it a subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 16-phenylhexadec-13-enoate typically involves the esterification of 16-phenylhexadec-13-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
16-phenylhexadec-13-enoic acid+methanolacid catalystmethyl 16-phenylhexadec-13-enoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 16-phenylhexadec-13-enoate can undergo oxidation reactions, particularly at the double bond and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl 16-phenylhexadecanoate.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 16-phenylhexadec-13-enoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex molecules in organic chemistry.
Biology: In biological research, this compound can be used to study the metabolism of esters and their interactions with enzymes such as esterases.
Medicine: While not directly used as a drug, this compound can serve as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors due to its potential aromatic properties.
Mechanism of Action
The mechanism of action of methyl 16-phenylhexadec-13-enoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to various transformations depending on the nature of the nucleophile and the reaction conditions. The molecular targets and pathways involved include interactions with enzymes that catalyze ester hydrolysis and other metabolic processes.
Comparison with Similar Compounds
Methyl 16-phenylhexadecanoate: A saturated analog of methyl 16-phenylhexadec-13-enoate, lacking the double bond.
Ethyl 16-phenylhexadec-13-enoate: An ester with an ethyl group instead of a methyl group.
Methyl 16-phenylhexadec-9-enoate: A positional isomer with the double bond at a different location.
Uniqueness: this compound is unique due to its specific double bond position and the presence of a phenyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
918500-22-8 |
|---|---|
Molecular Formula |
C23H36O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
methyl 16-phenylhexadec-13-enoate |
InChI |
InChI=1S/C23H36O2/c1-25-23(24)21-17-12-10-8-6-4-2-3-5-7-9-11-14-18-22-19-15-13-16-20-22/h9,11,13,15-16,19-20H,2-8,10,12,14,17-18,21H2,1H3 |
InChI Key |
VCXGGKMIOILYFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC=CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![[(5-Methyl-2-oxo-1,3-oxazolidin-3-yl)methyl]phosphonic acid](/img/structure/B12608907.png)
![2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate](/img/structure/B12608908.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![[(3R)-piperidin-3-yl]methyl butanoate](/img/structure/B12608915.png)





![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)

![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)
![3-(4-Ethylphenoxy)-4-[(trimethylsilyl)oxy]pent-3-en-2-one](/img/structure/B12608988.png)
